molecular formula C30H36O6 B1247314 Kadlongilactone B

Kadlongilactone B

Cat. No. B1247314
M. Wt: 492.6 g/mol
InChI Key: REUCSCMILGJJCP-SCPJPNRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadlongilactone B is a hexacyclic triterpenoid isolated from the leaves and stems of Kadsura longipedunculata and has been found to exhibit cytotoxicity aganist human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a hexacyclic triterpenoid, a terpene lactone, a tertiary alcohol and an enone.

Scientific Research Applications

Kadlongilactone B's Role in Cancer Research

Kadlongilactone B, a novel triterpene dilactone isolated from the leaves and stems of Kadsura longipedunculata, has shown significant potential in cancer research. Studies have demonstrated that Kadlongilactone B exerts considerable inhibitory effects on human tumor cells. Specifically, it has been found to have significant cytotoxic effects against human tumor K562 cells, with IC(50) values of 1.71 microg/mL. This suggests a promising avenue for the development of new anticancer therapeutics (Pu et al., 2005).

Structural Analysis and Synthesis

Comprehensive structural analysis using 1D and 2D NMR spectroscopic techniques, coupled with single-crystal X-ray crystallographic diffraction, has been pivotal in establishing the unique and complex structure of Kadlongilactone B. This structural understanding is critical for exploring its potential applications in various fields of scientific research. Further, efforts have been made to synthesize the ABC ring system of Kadlongilactone B, which could pave the way for the development of synthetic variants with enhanced efficacy or specificity for various applications (Li et al., 2023).

properties

Product Name

Kadlongilactone B

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(1R,2S,5R,13S,15R,18S,23R,24S)-13-hydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21,26-trione

InChI

InChI=1S/C30H36O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-10,12,16,18,20-21,23,26,34H,7-8,11,13-14H2,1-5H3/t16-,18+,20+,21-,23-,26-,29+,30+/m0/s1

InChI Key

REUCSCMILGJJCP-SCPJPNRMSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](CC3=C1C(=O)C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C

SMILES

CC1C2C(CC3=C1C(=O)CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3=C1C(=O)CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)C=C(C(=O)O2)C

synonyms

kadlongilactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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